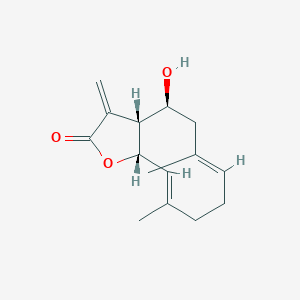
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid. The compound features a trideuterated propanoic acid moiety attached to an indole ring, making it a unique variant of naturally occurring tryptophan. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the propanoic acid chain, which can influence the compound’s chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often require a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form deuterated tryptamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Deuterated tryptamine derivatives.
Substitution: Various N-substituted tryptophan derivatives.
Scientific Research Applications
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tryptophan in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways due to its structural similarity to tryptophan.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, similar to tryptophan. It can be incorporated into proteins during translation, affecting protein structure and function. Additionally, it may influence serotonin synthesis by serving as a precursor, thereby modulating neurotransmitter levels and associated biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The non-deuterated analog, essential for protein synthesis and serotonin production.
Deuterated Tryptophan: Other deuterated variants with different deuterium incorporation patterns.
Tryptamine: A decarboxylated derivative of tryptophan, involved in neurotransmitter synthesis.
Uniqueness
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is unique due to its specific deuterium incorporation, which can alter its metabolic stability and interaction with biological targets. This makes it valuable for research applications where isotopic labeling is required to study metabolic pathways and molecular interactions.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5D2,9D |
InChI Key |
QIVBCDIJIAJPQS-PKHUVNBJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


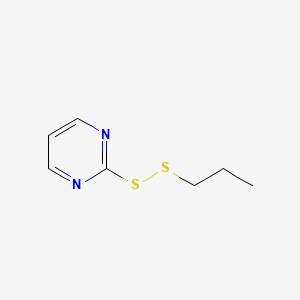



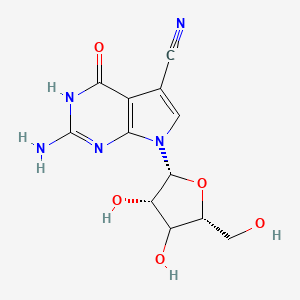

![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
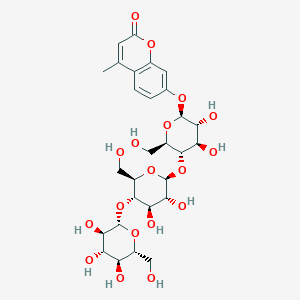
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

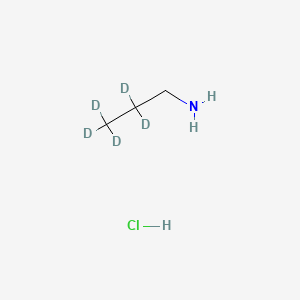
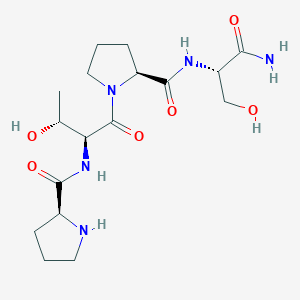
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
